molecular formula C9H12BrN3O2S B3290964 5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine CAS No. 869008-71-9

5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine

Cat. No. B3290964
M. Wt: 306.18 g/mol
InChI Key: REGMSELTKFOMKU-UHFFFAOYSA-N
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Description

“5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a bromine atom and a sulfonyl group attached to a pyridine ring .


Molecular Structure Analysis

The molecular structure of “5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine” is characterized by a pyrrolidine ring, a bromine atom, a sulfonyl group, and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including derivatives like 5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine, are extensively used in medicinal chemistry to discover compounds for treating human diseases. Their saturated scaffold provides an efficient way to explore the pharmacophore space due to sp3-hybridization, contributes to stereochemistry, and increases three-dimensional coverage, a phenomenon known as “pseudorotation.” These characteristics facilitate the design of novel pyrrolidine compounds with diverse biological profiles, highlighting the versatility of the pyrrolidine scaffold in drug discovery (Li Petri et al., 2021).

Synthesis of N-heterocycles via Sulfinimines

Chiral sulfinamides, a category to which 5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine could be related, are used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide, for instance, is employed in the asymmetric synthesis of N-heterocycles like piperidines and pyrrolidines, underlining the importance of such scaffolds in accessing a variety of structurally diverse compounds for natural products and therapeutic applications (Philip et al., 2020).

C-N Bond Forming Cross-Coupling Reactions

The use of 5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine could be implicated in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions. These systems utilize aromatic, heterocyclic, and aliphatic amines with aryl halides and arylboronic acids, showcasing the role of pyrrolidine derivatives in facilitating these essential reactions in organic synthesis (Kantam et al., 2013).

Antitumour Agents

Sulfonamides, including structures similar to 5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine, have a long history in clinical use due to their significant biological properties such as antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. This review emphasizes the importance of the sulfonamide subunit in medicinal chemistry, highlighting its potential in the development of future drugs with antitumor properties (Azevedo-Barbosa et al., 2020).

properties

IUPAC Name

5-bromo-3-pyrrolidin-1-ylsulfonylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2S/c10-7-5-8(9(11)12-6-7)16(14,15)13-3-1-2-4-13/h5-6H,1-4H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGMSELTKFOMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(N=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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